molecular formula C19H12ClN3O2S B2705067 (E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 329709-16-2

(E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2705067
CAS No.: 329709-16-2
M. Wt: 381.83
InChI Key: REFUIIJLIZHJNV-LSFURLLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are a prominent class of heterocyclic compounds with demonstrated pharmacological activities, including antimicrobial, anticancer, and antioxidant properties . The compound (E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one features a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with a 4-chlorophenyl group at position 5 and a 2-hydroxybenzylideneamino moiety at position 2.

  • The 4-chlorophenyl group improves lipophilicity, aiding membrane penetration .
  • The 2-hydroxybenzylideneamino Schiff base introduces hydrogen-bonding capabilities and metal-chelating properties, which may enhance binding to biological targets .

Synthesis typically involves condensation reactions between thieno[2,3-d]pyrimidin-4(3H)-one precursors and aldehydes under acidic conditions, as seen in analogous protocols .

Properties

IUPAC Name

5-(4-chlorophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2S/c20-14-7-5-12(6-8-14)15-10-26-18-17(15)19(25)23(11-21-18)22-9-13-3-1-2-4-16(13)24/h1-11,24H/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFUIIJLIZHJNV-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one represents a novel derivative of thieno[2,3-d]pyrimidin-4(3H)-one, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves the reaction of 2-aminothiophene with various aldehydes and isocyanates. Characterization techniques such as IR, NMR (1H and 13C), and mass spectrometry are employed to confirm the structure of synthesized compounds. For instance, the compound's IR spectrum may show characteristic absorption peaks corresponding to functional groups present in the molecule, while NMR can provide insights into the hydrogen and carbon environments within the structure.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. The compound has been tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans.

Antibacterial Activity

The antibacterial efficacy is often assessed using methods such as agar well diffusion. Here is a summary table of the antibacterial activity of selected thieno[2,3-d]pyrimidin-4(3H)-one derivatives:

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
5aStaphylococcus aureus2050
5bEscherichia coli15100
5cPseudomonas aeruginosa1875
5dBacillus subtilis2240

The results indicate that compounds like 5a and 5d exhibit significant antibacterial activity, suggesting their potential as therapeutic agents against bacterial infections .

Antifungal Activity

In addition to antibacterial properties, the antifungal activity has also been evaluated. A comparative analysis shows:

CompoundFungal StrainZone of Inhibition (mm)MIC (µg/mL)
5eCandida albicans2530
5fAspergillus niger2060

These findings highlight the effectiveness of certain derivatives in combating fungal infections as well .

Anticancer Activity

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also shown promising anticancer activity. In vitro studies using MTT assays have demonstrated that these compounds can inhibit cell growth in various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

Case Study: Anticancer Efficacy

A notable case study involved compound 22, which exhibited an IC50 value of 1.5 µM against HepG2 cells. This indicates potent anticancer activity compared to standard chemotherapeutic agents. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at specific phases.

Enzyme Inhibition Studies

Beyond antimicrobial and anticancer activities, these compounds have been investigated for their enzyme inhibitory potential. For example, they have been screened for acetylcholinesterase inhibition:

CompoundEnzyme TargetIC50 (µM)
5gAcetylcholinesterase0.63
5hUrease1.21

These results suggest that thieno[2,3-d]pyrimidin-4(3H)-one derivatives may serve as leads for developing new enzyme inhibitors for treating conditions like Alzheimer's disease and urea cycle disorders .

Comparison with Similar Compounds

Key Observations :

  • Anticancer Activity : The pyrrolo-triazolo-pyrimidine substituent in 19b () enhances activity beyond doxorubicin, suggesting fused heterocycles improve target engagement. The target compound’s hydroxybenzylidene group may offer similar advantages via hydrogen bonding .
  • Antimicrobial Activity : Derivatives with sulfonamide or triazole substituents (e.g., 4b , 15 , 19b ) show broad-spectrum antibacterial effects, implying the target compound’s Schiff base could mimic these interactions .

Pharmacological Mechanisms and Selectivity

  • Sigma Ligands: Tetrahydro-pyrido-thieno[2,3-d]pyrimidin-4(3H)-ones () act as sigma receptor ligands, but the target compound’s lack of a pyrido ring may shift selectivity toward kinases or DNA-intercalating targets .
  • Antioxidant Potential: The hydroxybenzylidene group in the target compound mirrors antioxidant motifs in polyphenols (), suggesting free-radical scavenging capability .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare thieno[2,3-d]pyrimidin-4(3H)-one scaffolds, and how can they be adapted for derivatives like the target compound?

  • Methodological Answer : The core thieno[2,3-d]pyrimidin-4(3H)-one structure is typically synthesized via cyclocondensation of 2-amino-3-cyanothiophene derivatives with formamide under reflux (Hewald reaction). For derivatives, modifications include:

  • Chlorination : Treatment with POCl₃ and dimethylaniline to introduce chlorine at position 4 .
  • Schiff base formation : Condensation of 3-amino groups with aldehydes (e.g., 2-hydroxybenzaldehyde) under mild acidic conditions to introduce the (2-hydroxybenzylidene)amino moiety .
  • Optimization : Adjusting reaction time, temperature, and stoichiometry to improve yields (e.g., Vilsmeier reagent (DMF-POCl₃) at room temperature followed by reflux achieves >85% yield in some cases) .

Q. How can the structural identity of the compound be confirmed post-synthesis?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated for analogous thienopyrimidine derivatives .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify aromatic protons (e.g., 4-chlorophenyl at δ 7.3–7.5 ppm) and imine (C=N) signals.
  • IR : Confirm hydroxyl (O–H stretch ~3200 cm⁻¹) and imine (C=N ~1600 cm⁻¹) groups.
  • Mass spectrometry : Match molecular ion peaks (e.g., [M+H]⁺ at m/z 413.8 for C₁₉H₁₄ClN₃O₂S) .

Q. What are critical purity assessment protocols for this compound?

  • Methodological Answer :

  • HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities (<1% threshold).
  • TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane 3:7) and UV visualization.
  • Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for thienopyrimidine derivatives with chiral centers?

  • Methodological Answer :

  • Chiral chromatography : Use columns packed with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA) and hexane/isopropanol mobile phases. Resolution of enantiomers is confirmed by circular dichroism (CD) or polarimetry .
  • Crystallization-induced asymmetric transformation : Recrystallize racemic mixtures with chiral resolving agents (e.g., tartaric acid derivatives) to isolate single enantiomers .

Q. What experimental approaches resolve contradictions in bioactivity data across structurally similar analogs?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and test against target enzymes (e.g., tyrosinase).
  • Molecular docking : Use software like AutoDock Vina to compare binding affinities of analogs. For example, the 2-hydroxybenzylidene group in the target compound may enhance hydrogen bonding to tyrosinase’s active site vs. non-hydroxylated analogs .
  • Kinetic assays : Measure IC₅₀ values under standardized conditions (e.g., pH 6.8, 25°C) to minimize variability .

Q. How can reaction intermediates be characterized to optimize synthetic pathways?

  • Methodological Answer :

  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imine vs. enamine tautomers).
  • Isolation of intermediates : Quench reactions at timed intervals and purify via flash chromatography. For example, isolate 2-amino-3-cyanothiophene intermediates to confirm regioselectivity before cyclization .
  • Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to predict transition states and identify rate-limiting steps .

Q. What strategies mitigate side reactions during Schiff base formation in thienopyrimidine derivatives?

  • Methodological Answer :

  • pH control : Conduct reactions in weakly acidic media (pH 4–5, acetic acid buffer) to favor imine formation over hydrolysis.
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation while suppressing aldol side reactions.
  • Solvent selection : Employ anhydrous ethanol or THF to minimize water-induced degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.